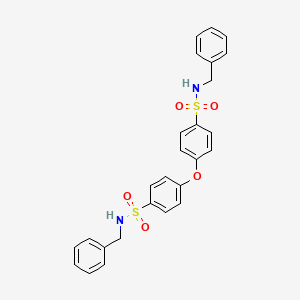![molecular formula C17H30N2O3 B6084701 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6084701.png)
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine, also known as CXM, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CXM is a member of the morpholine family of compounds, which are known to have a wide range of biological activities.
作用機序
The mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is not fully understood, but it is believed to act as a selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a GPCR that is involved in various physiological processes, including neurotransmission, inflammation, and immune function. 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to bind to the adenosine A2A receptor with high affinity, blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and block the migration and invasion of cancer cells. In vivo studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine can reduce tumor growth and metastasis in animal models of cancer. In addition, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine also has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.
将来の方向性
There are several future directions for the study of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. One direction is to further investigate its potential use as a drug lead for the treatment of various diseases. Another direction is to study its effects on other GPCRs and their signaling pathways. Additionally, further studies are needed to elucidate the mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine and its effects on various physiological processes. Finally, the development of new synthetic methods for 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine and its analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成法
The synthesis of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine involves several steps, including the reaction of 4-morpholinecarboxylic acid with cyclohexylmethyl chloride to form 4-(cyclohexylmethoxy)morpholine. This intermediate is then reacted with 3-(2-isoxazolidinyl)propanoyl chloride to form 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. The overall yield of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is around 50%.
科学的研究の応用
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been studied for its potential use as a drug lead for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been studied for its potential use as a tool compound for the study of G protein-coupled receptors (GPCRs) and their signaling pathways.
特性
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c20-17(7-9-19-8-4-11-22-19)18-10-12-21-16(14-18)13-15-5-2-1-3-6-15/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIRBDQBCNJKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6084628.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6084634.png)
![1-[3-(2-furyl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084644.png)
![ethyl 3-benzyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6084648.png)
![3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084653.png)
![ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6084660.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6084668.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6084676.png)
![1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6084690.png)
![N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084696.png)

![N-methyl-N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6084719.png)